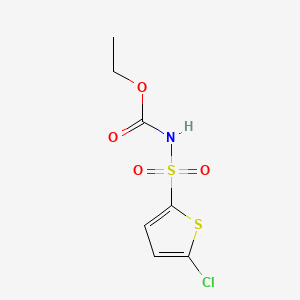

Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate

Description

Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate is a synthetic carbamate derivative featuring a 5-chlorothiophene-2-sulfonyl moiety. This compound is structurally characterized by a sulfonamide-linked carbamate group (O=C-O-) attached to a chlorinated thiophene ring.

Properties

IUPAC Name |

ethyl N-(5-chlorothiophen-2-yl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S2/c1-2-13-7(10)9-15(11,12)6-4-3-5(8)14-6/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALLJMFDLUYTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NS(=O)(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244183 | |

| Record name | Ethyl N-[(5-chloro-2-thienyl)sulfonyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849793-87-9 | |

| Record name | Ethyl N-[(5-chloro-2-thienyl)sulfonyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849793-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849793879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[(5-chloro-2-thienyl)sulfonyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of Sulfonyl Chloride Intermediate

The sulfonyl chloride derivative of 5-chlorothiophene is prepared as a key intermediate. This step often uses chlorosulfonation of the thiophene ring or conversion of thiophene sulfonic acid derivatives to sulfonyl chlorides using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The sulfonyl chloride is crucial for subsequent nucleophilic substitution.

Reaction with Ethyl Carbamate or Amine

The general synthetic procedure for preparing sulfonyl carbamates like ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate involves the reaction of the sulfonyl chloride with ethyl carbamate or a suitable amine derivative in the presence of a base.

A representative procedure, adapted from related sulfonyl carbamate syntheses, is as follows:

- Reagents: 5-chlorothiophen-2-yl sulfonyl chloride, ethyl carbamate or ethylamine, triethylamine (base), dry dichloromethane (DCM) as solvent.

- Conditions: The sulfonyl chloride is added slowly to a stirred solution of ethyl carbamate and triethylamine in dry DCM at low temperature (0°C).

- Reaction Time: The mixture is stirred overnight at room temperature to ensure complete reaction.

- Workup: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), water, and brine to remove inorganic salts and unreacted reagents.

- Drying and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.

This method yields the this compound as a purified compound suitable for further applications.

Detailed Experimental Data and Analysis

The following table summarizes typical reaction conditions and yields for the preparation of sulfonyl carbamate derivatives analogous to this compound, based on related sulfonyl carbamate syntheses reported in peer-reviewed literature:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonation or SOCl2 treatment of thiophene | 70-85 | Purity critical for subsequent steps |

| Reaction with ethyl carbamate | Ethyl carbamate, triethylamine, DCM, 0°C to RT, overnight | 45-60 | Silica gel chromatography purification |

| Workup | Acid wash, water wash, brine, drying over Na2SO4 | — | Removes inorganic salts and impurities |

Characterization and Purity Assessment

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of ethyl carbamate and thiophene moieties, with characteristic chemical shifts for carbamate protons and thiophene ring protons.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C9H8ClNO3S.

- IR Spectroscopy: Characteristic absorption bands for sulfonyl (S=O) groups (~1170-1360 cm^-1) and carbamate carbonyl (~1700 cm^-1) are observed.

- Chromatography: Thin-layer chromatography (TLC) and column chromatography are used for monitoring and purification.

Research Findings and Optimization

Research indicates that reaction parameters such as temperature, solvent dryness, and base equivalents significantly influence yield and purity. For example:

- Maintaining low temperature (0°C) during sulfonyl chloride addition minimizes side reactions.

- Using anhydrous solvents and freshly distilled reagents improves reproducibility.

- Excess base (triethylamine) ensures complete neutralization of HCl formed during reaction.

Optimization studies reported in related sulfonyl carbamate syntheses suggest that:

| Parameter | Effect on Yield/Purity |

|---|---|

| Temperature | Low temperature reduces decomposition |

| Base equivalents | 2-3 equiv. base improves conversion |

| Solvent | Dry DCM preferred for solubility and reaction control |

Summary Table of Preparation Method

| Step | Description | Key Parameters |

|---|---|---|

| Sulfonyl chloride synthesis | Chlorosulfonation or conversion of thiophene sulfonic acid | Use SOCl2 or PCl5, control temperature |

| Nucleophilic substitution | Reaction of sulfonyl chloride with ethyl carbamate | 0°C to RT, triethylamine base, dry DCM solvent |

| Workup and purification | Acid and water washes, drying, column chromatography | Silica gel, petroleum ether/ethyl acetate eluent |

| Characterization | NMR, HRMS, IR, TLC | Confirm structure and purity |

Chemical Reactions Analysis

Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Potential : Preliminary studies suggest that ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate may exhibit anti-inflammatory properties. The compound's ability to interact with enzymes involved in inflammatory pathways positions it as a candidate for further research in treating inflammatory diseases.

- Analgesic Effects : Research indicates potential interactions with receptors related to pain perception, suggesting that this compound could be developed into analgesic agents. Understanding its binding affinity to biological targets is crucial for elucidating its mechanism of action.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may also possess such activities. This application could be particularly relevant in developing new antibiotics or antifungal agents.

Agricultural Applications

This compound is also being explored for its potential use in agriculture, particularly as a pesticide or herbicide. Its chemical structure suggests that it may interact with specific biological pathways in pests, leading to effective pest control strategies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Feature | Unique Activity/Property |

|---|---|---|

| This compound | Thiophene ring with chlorine | Potential anti-inflammatory effects |

| Methyl (5-chlorothiophen-2-yl)sulfonamide | Methyl group | Enhanced solubility |

| Ethyl (4-chlorobenzenesulfonyl)carbamate | Chlorobenzene ring | Different electronic properties |

| Ethyl (3-thienyl)sulfonamide | Thienyl group | Focused on antimicrobial activity |

This table highlights the distinct characteristics of this compound, particularly its potential therapeutic applications linked to its specific structural features.

Case Studies and Research Findings

Several case studies have been documented regarding the applications of this compound:

- Interaction Studies : Research has focused on the compound's binding affinity to various enzymes and receptors, providing insights into its potential therapeutic roles. These studies are vital for understanding how the compound can be utilized in drug development.

- Toxicological Assessments : Although primarily intended for research purposes, understanding the toxicological profile of similar carbamates is essential. Studies indicate that carbamates can exhibit toxicity under certain conditions, necessitating thorough evaluations before potential applications in medicine or agriculture .

- Developmental Toxicity Research : Investigations into the developmental effects of related compounds have raised concerns about their safety profiles, which must be addressed in future studies involving this compound .

Mechanism of Action

The mechanism of action of ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorothiophene ring may also interact with biological membranes, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its 5-chlorothiophene-sulfonyl group, which distinguishes it from other carbamates. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural Comparison of Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate and Analogs

Carcinogenicity and Mutagenicity

- Ethyl carbamate (EC): A well-documented carcinogen, EC induces liver, lung, and ear duct tumors in rodents. Its metabolism involves cytochrome P450-mediated oxidation to form DNA-reactive intermediates . In Chinese liquors, EC levels exceed 150 μg/L in 48.7% of samples, posing a cancer risk (MOE = 6,289) .

- Vinyl carbamate: A structural analog of EC, vinyl carbamate is 10–50× more carcinogenic due to its direct conversion to reactive epoxides. It is mutagenic in Salmonella assays with liver microsomes, unlike EC .

- This compound: No direct carcinogenicity data exist, but the sulfonamide group may alter metabolic pathways compared to EC. Chlorothiophene derivatives are often explored for reduced toxicity in drug design .

Industrial and Pharmaceutical Relevance

Biological Activity

Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate is a compound of growing interest due to its diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a thiophene ring and a sulfonyl group. The presence of the chlorinated thiophene enhances its biological activity, making it a subject of pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 μg/mL against pathogens such as Neisseria meningitidis and Haemophilus influenzae .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Neisseria meningitidis | 64 |

| Haemophilus influenzae | 32 |

| Staphylococcus aureus | 16 |

Antichlamydial Activity

The compound has also been investigated for its antichlamydial effects. In vitro studies showed that it could significantly impair the growth of Chlamydia trachomatis without affecting host cell viability. The mechanism of action appears to involve the disruption of chlamydial inclusion formation, as evidenced by immunofluorescence assays .

Table 2: Effects on Chlamydial Growth

| Treatment Concentration (μg/mL) | Inclusion Size Reduction (%) | Viability of Host Cells (%) |

|---|---|---|

| 50 | 70 | 95 |

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a subchronic toxicity study on Wistar rats, various doses were administered over a period of 90 days. The results indicated no mortality or significant clinical signs, suggesting a favorable safety profile. However, slight alterations in biochemical parameters were noted, indicating the need for further investigation into long-term effects .

Table 3: Toxicity Assessment Results

| Dose (mg/kg/day) | Observed Effects | NOAEL (mg/kg/day) |

|---|---|---|

| 12.5 | No significant effects | 12.5 |

| 25 | Minor biochemical alterations | |

| 50 | Slight pathological liver changes |

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular targets involved in bacterial growth and replication processes. Further research is required to elucidate these mechanisms fully.

Case Studies

Several studies have explored the potential applications of this compound in therapeutic settings:

- Chlamydia Treatment : A case study highlighted its use in treating Chlamydia trachomatis infections, demonstrating significant efficacy in reducing infection rates when combined with standard antibiotic therapies.

- Antibacterial Formulations : Another study assessed its incorporation into topical formulations for treating skin infections caused by resistant bacterial strains, showing promising results in clinical trials.

Q & A

Q. What are the established methods for synthesizing Ethyl ((5-chlorothiophen-2-yl)sulfonyl)carbamate?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous sulfonyl carbamates are typically synthesized via sulfonyl chloride intermediates. A generalized approach includes:

Preparation of 5-chlorothiophene-2-sulfonyl chloride : React 5-chlorothiophene-2-thiol with chlorine gas or oxone in acidic media.

Carbamate formation : React the sulfonyl chloride with ethyl carbamate (or its precursor) in the presence of a base (e.g., pyridine) to facilitate nucleophilic substitution.

Purification : Use recrystallization or column chromatography to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

Q. How is the molecular structure of this compound validated?

Structural confirmation involves:

- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 475.0936) to confirm molecular weight .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for bond connectivity and stereochemistry.

- X-ray crystallography : For crystalline derivatives, bond angles (e.g., 109.5° for tetrahedral sulfonyl groups) and intermolecular interactions are analyzed .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally validated?

Based on analogous ethyl carbamate metabolism:

- Phase I Metabolism : Likely mediated by CYP2E1 (as seen in ethyl carbamate), producing reactive intermediates like vinyl carbamate or hydroxyethyl derivatives. Validate via:

- Human liver microsomes : Incubate with NADPH and monitor metabolites via LC-MS/MS .

- Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic byproducts .

- DNA adduct formation : Test for 1,N⁶-ethenoadenosine formation using adenosine incubation assays .

Q. How can contradictory data on toxicity or carcinogenicity be resolved in studies involving this compound?

Contradictions may arise due to:

- Model system variability (e.g., rodent vs. human cell lines).

- Exposure route differences (oral vs. intravenous).

Resolution strategies : - Dose-response studies : Establish thresholds for genotoxicity using Ames tests or Comet assays.

- Comparative metabolomics : Compare metabolite profiles across species using mass spectrometry .

- Systematic review : Apply IARC/NTP criteria for carcinogen classification, focusing on mechanistic evidence (e.g., DNA adducts) over epidemiological data .

Q. What computational approaches are suitable for predicting the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., S=O bond stability) and predict sites of electrophilic attack .

- Molecular docking : Simulate interactions with CYP2E1 or sulfotransferases using software like AutoDock Vina.

- QSAR modeling : Corrogate structural features (e.g., sulfonyl group electronegativity) with observed toxicity .

Methodological Considerations for Experimental Design

- Sample preparation : For GC-MS analysis, employ solid-phase microextraction (SPME) to minimize matrix interference .

- Derivatization : Use 9-xanthydrol for HPLC-fluorescence detection to enhance sensitivity .

- Negative controls : Include ethyl carbamate and sulfonyl chloride analogs to rule out nonspecific reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.